Cas no 24352-51-0 (3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI))

3,5-シクロエルゴスタ-6,8(14),22-トリエン、(3α,5S,22E)-(9CI)は、エルゴステロイド骨格を有する特異な構造の有機化合物です。この化合物は、3位と5位に環化構造を有し、6,8(14),22位に不飽和結合を形成する特徴的な立体配置を持ちます。特に、(3α,5S,22E)の立体化学は生体活性に重要な影響を与える可能性があります。この化合物は医薬品中間体や生化学研究用試薬としての応用が期待され、その特異な構造は標的分子設計における有用なテンプレートとなり得ます。また、ステロイド骨格の修飾例として有機合成化学の研究対象としても価値があります。

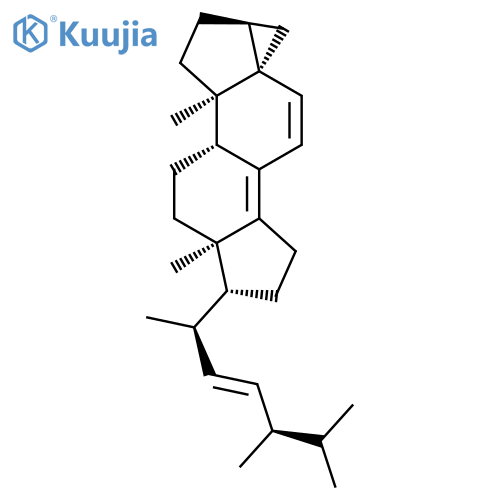

24352-51-0 structure

商品名:3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI)

3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI) 化学的及び物理的性質

名前と識別子

-

- 3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI)

- (22E)-3α,5-cyclo-5α-ergosta-6,8(14),22-triene

- 3,5-Cycloergosta-6,8(14),22-triene

- 3,5-cis-dibromo-1-cyclopentene

- 3,5-cis-dibromocyclopentene

- cis-1,4-dibromocyclopent-2-ene

- cis-3,5-Dibromcyclopenten

- cis-3,5-dibromo-cyclopentene

- Cyclopentene,3,5-dibromo-,cis

- [ "" ]

- 3,5-Cyclo-5alpha-ergosta-6,8(14),22-triene

- 24352-51-0

- DTXSID001015896

- AKOS027250675

- (1aR,3aR,3bR,5aR,6R,10aS)-6-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-3a,5a-dimethyl-1,1a,2,3,3a,3b,4,5,5a,6,7,8-dodecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalene

- 3,5-Cyclo-5I+/--ergosta-6,8(14),22-triene

-

- MDL: MFCD23135583

- インチ: InChI=1S/C28H42/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28-17-21(28)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,16,18-21,23,25H,9-11,13-15,17H2,1-6H3/b8-7+/t19-,20+,21?,23+,25-,26+,27+,28?/m0/s1

- InChIKey: IESQYBPJTJOIEI-ZNQCYSFASA-N

- ほほえんだ: CC(C)[C@@H](C)/C=C/[C@@H](C)[C@H]1CCC2=C3C=CC45CC5CC[C@]4(C)[C@H]3CC[C@]12C

計算された属性

- せいみつぶんしりょう: 378.32900

- どういたいしつりょう: 378.328651

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 750

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 8.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1

- ふってん: 468.3°C at 760 mmHg

- フラッシュポイント: 230.1°C

- 屈折率: 1.551

- PSA: 0.00000

- LogP: 7.96990

- じょうきあつ: 0.0±0.6 mmHg at 25°C

3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI) セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087480-250mg |

3,5-Cycloergosta-6,8(14),22-triene |

24352-51-0 | 98% | 250mg |

¥1548 | 2023-04-14 | |

| A2B Chem LLC | AF65779-250mg |

3,5-Cycloergosta-6,8(14),22-triene |

24352-51-0 | 95% | 250mg |

$519.00 | 2024-04-20 | |

| Chemenu | CM131791-1g |

(1aR,3aR,3bR,5aR,6R,10aS)-6-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-3a,5a-dimethyl-1,1a,2,3,3a,3b,4,5,5a,6,7,8-dodecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalene |

24352-51-0 | 95% | 1g |

$371 | 2021-06-15 | |

| Chemenu | CM131791-1g |

(1aR,3aR,3bR,5aR,6R,10aS)-6-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-3a,5a-dimethyl-1,1a,2,3,3a,3b,4,5,5a,6,7,8-dodecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalene |

24352-51-0 | 95% | 1g |

$371 | 2024-07-28 | |

| Cooke Chemical | M0901035-1g |

3,5-Cycloergosta-6,8(14),22-triene |

24352-51-0 | 95% | 1g |

RMB 2332.00 | 2023-09-07 |

3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI) 関連文献

-

J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110

-

2. 905. 3 : 5-cycloErgosta-7 : 22-dien-6β-ol and 3 : 5-cycloergosta-7 : 9(11) : 22-trien-6β-olG. H. R. Summers J. Chem. Soc. 1958 4489

-

R. J. W. Cremlyn,N. A. Olsson J. Chem. Soc. C 1969 2305

-

4. Studies of organophosphorochloridates. Part VI. Reactions of steroid phosphorochloridates with amines and some alcoholsR. J. W. Cremlyn,B. B. Dewhurst,D. H. Wakeford,R. A. Raja J. Chem. Soc. Perkin Trans. 1 1972 1171

-

5. Studies of organophosphorochloridates. Part II. Reactions of steroid phosphorodichloridatesR. J. W. Cremlyn,N. A. Olsson J. Chem. Soc. C 1971 2023

24352-51-0 (3,5-Cycloergosta-6,8(14),22-triene,(3a,5S,22E)- (9CI)) 関連製品

- 747-90-0(Cholesta-3,5-diene)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 13769-43-2(potassium metavanadate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬